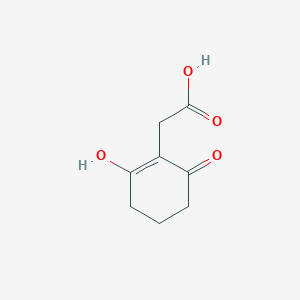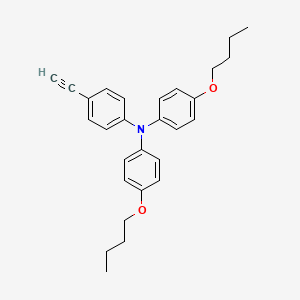
4-Butoxy-N-(4-butoxyphenyl)-N-(4-ethynylphenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(4-butoxyphenyl)-4-ethynylaniline is an organic compound that belongs to the class of diarylamines This compound is characterized by the presence of two butoxyphenyl groups and an ethynyl group attached to an aniline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-butoxyphenyl)-4-ethynylaniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-butoxyaniline and 4-bromo-1-butyne.
Reaction Conditions: A palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, is employed. The reaction is carried out in the presence of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine.
Procedure: The 4-butoxyaniline is reacted with 4-bromo-1-butyne under the specified conditions to yield N,N-Bis(4-butoxyphenyl)-4-ethynylaniline.
Industrial Production Methods
Industrial production methods for N,N-Bis(4-butoxyphenyl)-4-ethynylaniline would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
N,N-Bis(4-butoxyphenyl)-4-ethynylaniline can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents such as bromine or nitric acid can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of a nitro group would yield an amine.
科学的研究の応用
N,N-Bis(4-butoxyphenyl)-4-ethynylaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs with specific biological activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of N,N-Bis(4-butoxyphenyl)-4-ethynylaniline involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the butoxyphenyl groups can enhance lipophilicity and facilitate membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
N,N-Bis(4-butoxyphenyl)-4-bromoaniline: Similar structure but with a bromo group instead of an ethynyl group.
N,N-Bis(4-butoxyphenyl)-4-methylaniline: Similar structure but with a methyl group instead of an ethynyl group.
Uniqueness
N,N-Bis(4-butoxyphenyl)-4-ethynylaniline is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in materials science and pharmaceuticals.
特性
CAS番号 |
521941-20-8 |
|---|---|
分子式 |
C28H31NO2 |
分子量 |
413.5 g/mol |
IUPAC名 |
N,N-bis(4-butoxyphenyl)-4-ethynylaniline |
InChI |
InChI=1S/C28H31NO2/c1-4-7-21-30-27-17-13-25(14-18-27)29(24-11-9-23(6-3)10-12-24)26-15-19-28(20-16-26)31-22-8-5-2/h3,9-20H,4-5,7-8,21-22H2,1-2H3 |
InChIキー |
VLDVPMFAGCEIBY-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)N(C2=CC=C(C=C2)C#C)C3=CC=C(C=C3)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


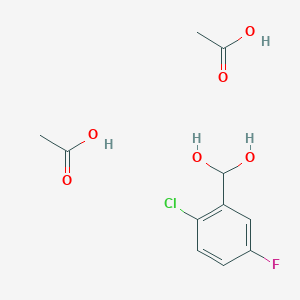
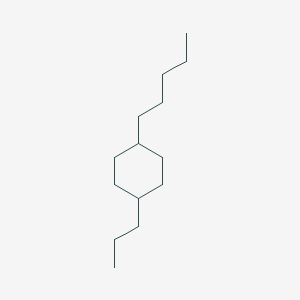
![2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241911.png)
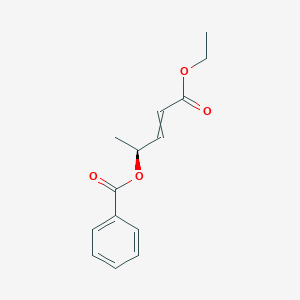
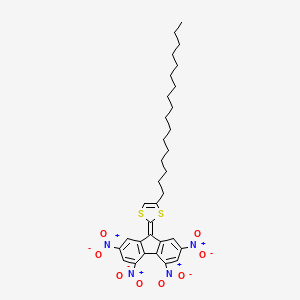
![1H,5H-1,4-Methanofuro[3,4-e][1,3]diazepine](/img/structure/B14241939.png)
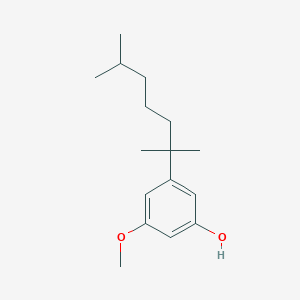

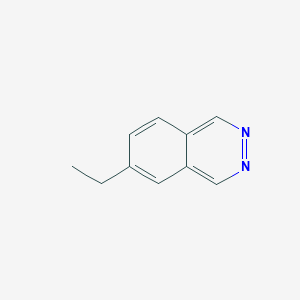
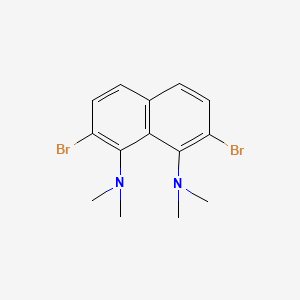
![4-chloro-3H-triazolo[4,5-g]quinoline](/img/structure/B14241967.png)
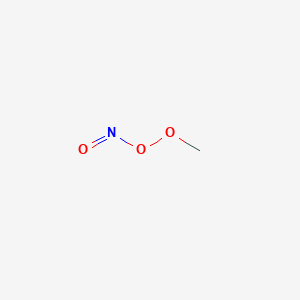
![4-[2-(2,4-Difluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14241990.png)
